(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]ethoxy]ethoxy]propanoate
Description
Systematic IUPAC Nomenclature and Alternative Designations
The compound’s IUPAC name is derived from its molecular architecture:
Full IUPAC Name :
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]ethoxy]ethoxy]propanoate
Key Structural Components :
- 2,5-Dioxopyrrolidin-1-yl group : A succinimidyl ester moiety (NHS ester) reactive toward primary amines.
- Propanoate backbone : Central linker connecting the succinimidyl ester to the PEG spacer.
- Diethylene glycol (PEG2) : Ethoxy-ethoxy bridge providing flexibility and hydrophilicity.
- Hexanoylamino bridge : A six-carbon chain linking the PEG spacer to a second 2,5-dioxopyrrol-1-yl group (maleimide).
Alternative Designations :
- MC-PEG2-C6-NHS ester (inferred from analogous structures in commercial catalogs).
- Mal-PEG2-hexanoyl-NHS ester (based on maleimide and hexanoyl functional groups).
| Component | Functional Role | Chemical Formula Segment |
|---|---|---|
| 2,5-Dioxopyrrolidin-1-yl | Succinimidyl ester (amine-reactive) | C5H4N2O3 |
| Propanoate | Central ester linkage | C3H5O2 |
| Ethoxy-ethoxy (PEG2) | Hydrophilic spacer | -(OCH2CH2)2- |
| Hexanoylamino bridge | Hydrophobic spacer | -(CH2)6CONH- |
| 2,5-Dioxopyrrol-1-yl | Maleimide (thiol-reactive) | C5H4N2O2 |
Molecular Architecture Analysis: Pyrrolidinone and Maleimide Motifs
The molecule features two distinct reactive motifs:
Succinimidyl Ester (NHS Ester) :
Maleimide Group :
Spatial Arrangement :
The hexanoyl spacer (six carbons) and PEG2 linker (two ethylene glycol units) create a total distance of ~25–30 Å between the succinimidyl and maleimide groups, enabling efficient crosslinking of spatially separated binding sites.
PEG Spacer Configuration: Ethoxy-ethoxy Propanoate Linker
The PEG2 spacer consists of two ethylene glycol units connected to a propanoate ester.
Key Features :
- Hydrophilicity : Ethylene glycol units enhance aqueous solubility.
- Flexibility : Ethoxy linkages allow rotational freedom, reducing steric hindrance.
- Stability : Ester bonds resist hydrolysis under physiological conditions.
| Parameter | Value | Source |
|---|---|---|
| PEG Spacer Length | 2 ethylene glycol units | Structural data |
| Total Molecular Weight | 467.47 g/mol | |
| Solubility | DMSO, methylene chloride, acetonitrile |
Crystallographic and Conformational Studies
While no direct crystallographic data exist for this compound, insights can be inferred from related PEG-maleimide conjugates:
PEG Spacer Dynamics :
Reactivity and Conformation :
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O9/c25-16(4-2-1-3-11-23-17(26)5-6-18(23)27)22-10-13-32-15-14-31-12-9-21(30)33-24-19(28)7-8-20(24)29/h5-6H,1-4,7-15H2,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGUGSULMVQEIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCNC(=O)CCCCCN2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of (2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]ethoxy]ethoxy]propanoate is proteins in cells. This compound is a non-degradable linker that contains two units of polyethylene glycol (PEG) and can be used to synthesize antibody-drug conjugates (ADCs).
Mode of Action
This compound interacts with its targets by forming covalent bonds with specific amino acid residues in proteins. This interaction modifies the proteins and can alter their function.
Biochemical Pathways
As a linker in adcs, it can influence the delivery and release of the drug component in the target cells.
Pharmacokinetics
As a part of adcs, it can influence the absorption, distribution, metabolism, and excretion of the drug component.
Biochemical Analysis
Biochemical Properties
(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]ethoxy]ethoxy]propanoate plays a crucial role in biochemical reactions, particularly in the formation of stable covalent bonds with primary amines on proteins and other biomolecules. This interaction is facilitated by the N-hydroxysuccinimide (NHS) ester group present in the compound. The NHS ester reacts with the amine groups to form amide bonds, which are essential in the conjugation of drugs to antibodies in ADCs.
Cellular Effects
The effects of this compound on various cell types are significant. It influences cell function by facilitating the targeted delivery of cytotoxic drugs to cancer cells, thereby minimizing damage to healthy cells. This targeted approach enhances the efficacy of cancer treatments and reduces side effects. The compound also impacts cell signaling pathways, gene expression, and cellular metabolism by ensuring the precise delivery of therapeutic agents.
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of stable amide bonds with primary amines on proteins. This binding interaction is crucial for the stability and efficacy of ADCs. The compound does not cleave under physiological conditions, ensuring that the drug remains attached to the antibody until it reaches the target cancer cells. This stability is vital for the controlled release of the therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under various conditions, but its degradation can occur over extended periods. Long-term studies have shown that the compound maintains its efficacy in vitro and in vivo, with minimal degradation affecting its performance. This stability is crucial for its use in ADCs, where consistent performance is required.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At optimal dosages, the compound effectively delivers cytotoxic drugs to cancer cells, resulting in significant tumor reduction. At higher doses, toxic or adverse effects may be observed, including damage to healthy tissues. These threshold effects highlight the importance of precise dosage control in therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to drug conjugation and delivery. The compound interacts with enzymes and cofactors that facilitate the formation of stable amide bonds with primary amines. This interaction is essential for the effective conjugation of drugs to antibodies, ensuring the targeted delivery of therapeutic agents.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the localization and accumulation of the compound, ensuring that it reaches the target cells and tissues. The compound’s stability and non-cleavable nature contribute to its effective distribution within the body.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with primary amines on proteins. This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. The compound’s activity and function are influenced by its precise localization within the cell.
Biological Activity
The compound (2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]ethoxy]ethoxy]propanoate, often referred to by its CAS number 1263044-56-9, is a synthetic derivative of pyrrolidine with potential applications in medicinal chemistry. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H22N2O9
- Molecular Weight : 398.36 g/mol
- CAS Number : 1263044-56-9
- Storage Conditions : Store in an inert atmosphere at -20°C.
The biological activity of this compound is primarily linked to its interaction with specific cellular pathways involved in cancer biology. Research indicates that it may act as an inhibitor of the HSET (KIFC1) protein, which is crucial for the proper segregation of chromosomes during cell division. By inhibiting HSET, the compound can induce multipolar spindle formation in cancer cells, leading to cell death.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits micromolar inhibitory effects on HSET with IC50 values in the low micromolar range. The compound's selectivity against other mitotic kinesins like Eg5 has also been assessed, confirming its potential as a targeted therapeutic agent.
Case Studies
- Cancer Cell Line Studies :
- A study involving centrosome-amplified human cancer cell lines treated with the compound showed a significant increase in multipolarity (up to 21%) compared to untreated controls. This suggests that the compound effectively disrupts normal mitotic processes.
- The stability of the compound in plasma was evaluated, indicating a half-life of approximately 215 minutes, which is favorable for therapeutic applications.
Data Table: Summary of Biological Activity
| Activity Type | Observation | IC50 Value |
|---|---|---|
| HSET Inhibition | Significant inhibition in vitro | Low micromolar range |
| Multipolarity Induction | Induces multipolar spindle formation | Up to 21% increase |
| Plasma Stability | Half-life in BALB/c mouse plasma | ~215 minutes |
Comparison with Similar Compounds
Key Insights:
Reactivity :
- The maleimide-NHS combination (main compound) is optimal for thiol-amine crosslinking, whereas formylphenyl-NHS () targets aldehydes, useful in glycobiology .
- Phthalimide-containing derivatives () lack maleimide, limiting thiol reactivity but improving hydrolytic stability .
Spacer Design: Hexanoate linkers (main compound) enhance flexibility compared to shorter PEG2 spacers (Mal-PEG2-NHS) . Thienoimidazolone-tagged compounds () integrate affinity handles for purification but add molecular bulk .
Solubility and Stability :
Q & A
Q. What are the recommended synthetic routes for preparing this compound?
The synthesis typically involves activating carboxylic acid precursors into N-hydroxysuccinimide (NHS) esters via carbodiimide-mediated coupling (e.g., EDC or DCC). For example:
- Step 1: React the carboxylic acid derivative with NHS in the presence of EDC to form the NHS ester.
- Step 2: Purify intermediates using column chromatography with ethyl acetate/hexane mixtures (1:4 ratio) to remove unreacted reagents .
- Step 3: Introduce the PEG-based spacer and maleimide groups through sequential etherification and amidation reactions under anhydrous conditions .
Q. What safety precautions are critical when handling this compound?
Q. What are the solubility characteristics in common solvents?
This compound is highly soluble in polar aprotic solvents (e.g., DMF, DMSO) due to its PEG spacer and NHS ester groups. Limited solubility is observed in water or nonpolar solvents (e.g., hexane). Systematic testing in ethanol, acetonitrile, and THF is recommended for reaction optimization .
Q. How should this compound be stored to ensure stability?
- Temperature: Store at -20°C in airtight containers under inert gas (argon/nitrogen) to prevent hydrolysis of the NHS ester .
- Light Sensitivity: Protect from light using amber vials to avoid photodegradation .
Advanced Research Questions
Q. How can coupling efficiency in bioconjugation reactions be optimized?
- pH Control: Maintain a pH 7–8 buffer (e.g., PBS or HEPES) to enhance NHS ester reactivity with primary amines .
- Temperature: Conduct reactions at 4°C to minimize hydrolysis while ensuring sufficient reaction kinetics .
- Molar Ratios: Use a 5:1 molar excess of the NHS ester relative to the target biomolecule (e.g., antibodies) to drive conjugation efficiency .
Q. How to address discrepancies in reported reactivity under varying pH conditions?
- Systematic Titration: Perform kinetic studies across pH 6–9 using buffers with controlled ionic strength (e.g., 50 mM phosphate).
- Analytical Validation: Monitor reaction progress via MALDI-TOF or SDS-PAGE to quantify conjugation yields .
Q. What analytical techniques best characterize purity and structural integrity?
- HPLC: Reverse-phase HPLC with UV detection (λ = 280 nm) to assess purity and degradation products .
- NMR: ¹H/¹³C NMR in DMSO-d6 to confirm the presence of PEG spacer protons (δ 3.5–3.7 ppm) and maleimide groups (δ 6.7 ppm) .
- LC-MS: High-resolution mass spectrometry to verify molecular weight (e.g., expected [M+H]+ ion) .
Q. How to resolve contradictions in solubility data across studies?
- Solvent Purity: Use HPLC-grade solvents to eliminate interference from stabilizers or contaminants .
- Temperature Control: Conduct solubility tests at 25°C and 4°C to account for thermal effects on aggregation .
- Standardized Protocols: Adopt USP/EP guidelines for solubility determination (e.g., shake-flask method) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
